

Tautomerism in Pyrazolin-5-one Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-3-pyrazolin-5-one

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Abstract

Pyrazolin-5-one derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, dyes, and materials science. Their chemical reactivity and biological activity are profoundly influenced by a fascinating phenomenon known as tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibria in pyrazolin-5-one derivatives, detailing the structural characteristics of the different tautomeric forms, the factors governing their interconversion, and the experimental and computational methodologies employed for their characterization. A special focus is placed on the implications of tautomerism in drug development, with the neuroprotective agent edaravone serving as a key case study. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of pyrazolin-5-one chemistry.

Introduction to Pyrazolin-5-one Derivatives

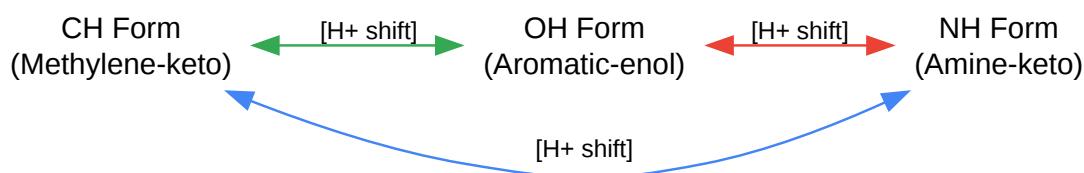
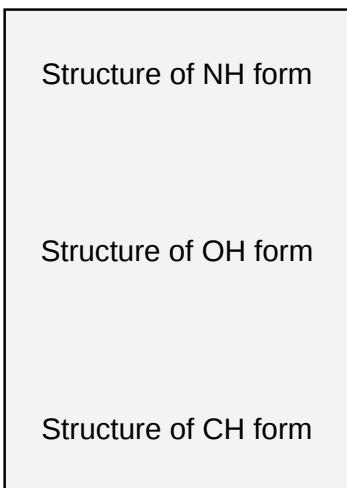
Pyrazolin-5-ones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective properties.^[1] The versatility of the pyrazolin-5-one scaffold lies in its rich chemical reactivity, which is largely dictated by the dynamic equilibrium between its different tautomeric forms.

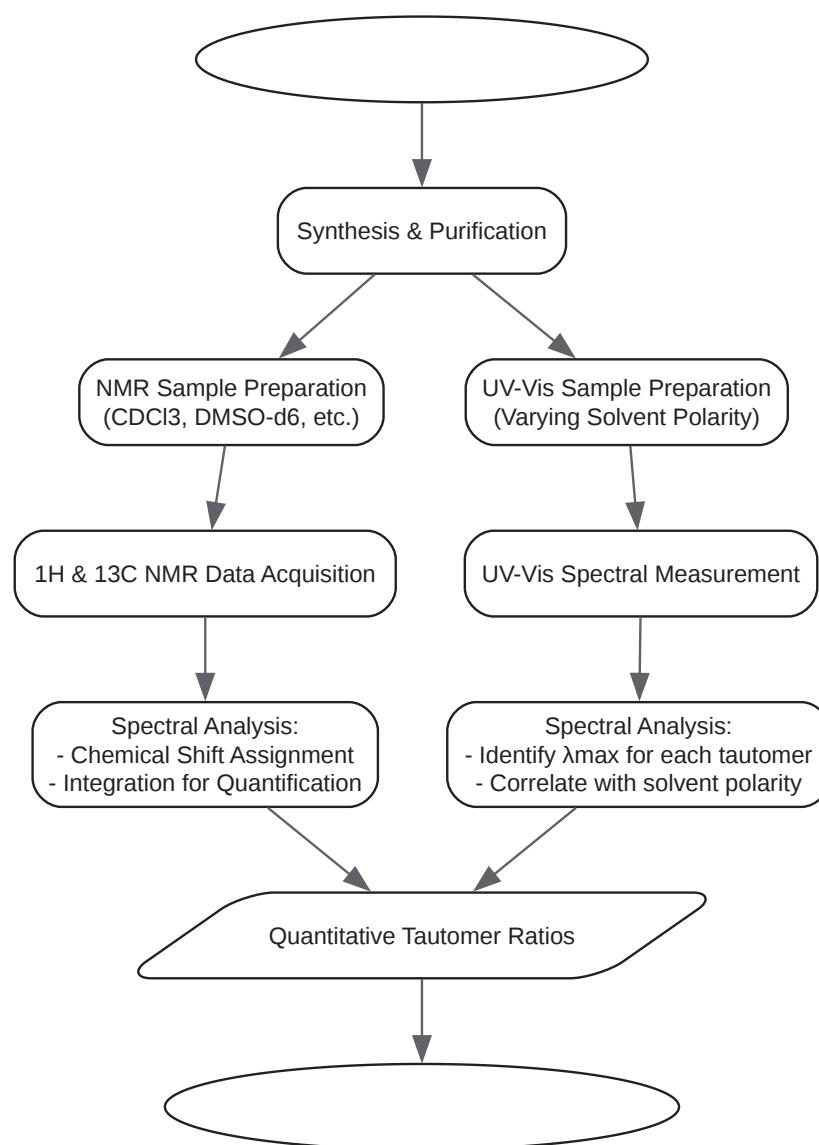
The Tautomeric Landscape of Pyrazolin-5-ones

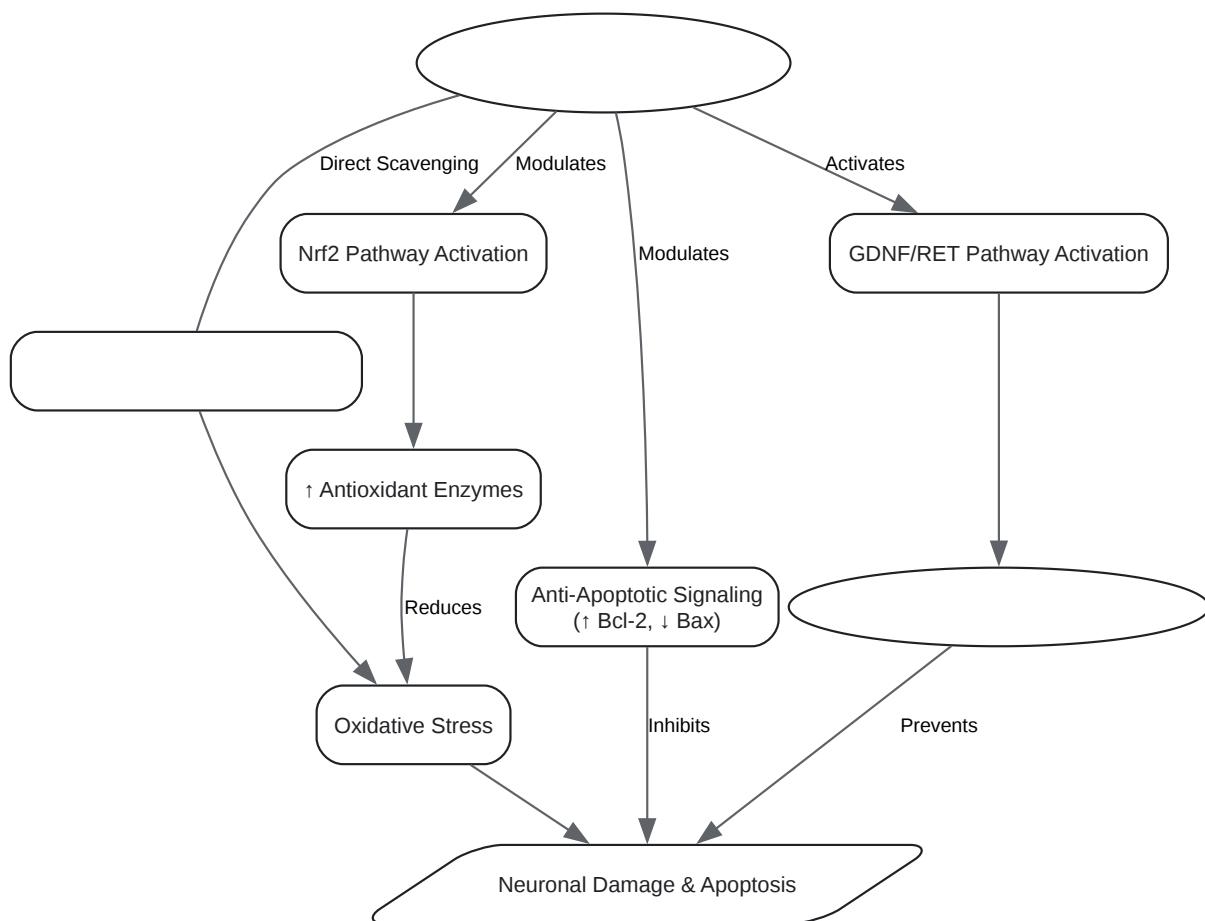
Pyrazolin-5-one derivatives can exist in three primary tautomeric forms, which are in a dynamic equilibrium: the CH form, the OH form, and the NH form. The position of this equilibrium is a delicate balance influenced by a variety of factors.

- CH Form (Methylene-keto form): Characterized by a methylene group at the C4 position and a carbonyl group at the C5 position.
- OH Form (Aromatic-enol form): Features a hydroxyl group at the C5 position, leading to an aromatic pyrazole ring.
- NH Form (Amine-keto form): Contains an imine-like nitrogen within the ring and a carbonyl group at the C5 position.

The interconversion between these tautomers involves the migration of a proton and a shift in double bonds.







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References

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